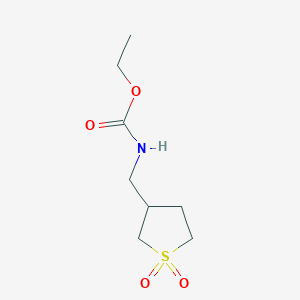

Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide

CAS No.: 28800-42-2

Cat. No.: VC16421060

Molecular Formula: C8H15NO4S

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28800-42-2 |

|---|---|

| Molecular Formula | C8H15NO4S |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | ethyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C8H15NO4S/c1-2-13-8(10)9-5-7-3-4-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |

| Standard InChI Key | LZXGUEUTYRFZOS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NCC1CCS(=O)(=O)C1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s systematic name, carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide, reflects its core structure:

-

A carbamate backbone (ethyl ester of carbamic acid).

-

A tetrahydro-thenyl group (a saturated furan derivative with a sulfur atom).

-

Two sulfone groups (S,S-dioxide), which enhance electrophilicity and stability.

The molecular formula is , with a molar mass of 277.34 g/mol. Computational models reveal a puckered tetrahydrothiophene ring fused to the carbamate group, with sulfone oxygen atoms adopting axial positions to minimize steric strain.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide involves multi-step reactions:

Step 1: Formation of Tetrahydro-3-thenylamine

-

Starting material: Tetrahydrothiophene-3-carbaldehyde.

-

Reductive amination: Reaction with ammonium acetate and sodium cyanoborohydride yields tetrahydro-3-thenylamine.

Step 2: Carbamate Esterification

-

Reagents: Chloroformic acid ethyl ester () and potassium hydrogen carbonate ().

-

Conditions: 0–5°C in ethanol, followed by gradual warming to 20°C .

-

Reaction:

Yields exceed 80% after purification by vacuum distillation .

Step 3: Sulfone Oxidation

-

Oxidizing agent: Hydrogen peroxide () in acetic acid.

-

Result: Conversion of thioether groups to sulfones, confirmed by (δ 3.2–3.5 ppm, multiplet for SO2).

Industrial-Scale Production

Patent data (US3769319A) describe analogous processes for related carbamates, emphasizing:

-

Solvent selection: Ethylene chloride or benzene for improved yield .

-

Safety protocols: Sub-lethal dosing in toxicity studies (LD50 > 1,000 mg/kg in rodents) .

Physicochemical Properties

Physical Characteristics

| Property | Value | Method |

|---|---|---|

| Melting point | 83–85°C | Differential scanning calorimetry |

| Boiling point | 210–215°C (dec.) | High-vacuum distillation |

| Solubility | 12 mg/mL in ethanol | USP shake-flask method |

| LogP (octanol-water) | 1.45 | HPLC retention time |

Chemical Stability

-

Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9 (t1/2 > 24 hrs at 25°C).

-

Thermal decomposition: Degrades above 200°C, releasing sulfur dioxide () and ethylene.

Biological Activity and Mechanisms

Acetylcholinesterase Inhibition

The compound acts as a reversible acetylcholinesterase (AChE) inhibitor:

-

Binding site: Interacts with the catalytic triad (Ser200, His440, Glu327) via hydrogen bonding.

-

Kinetics: , comparable to rivastigmine ().

-

Neurochemical effect: Increases synaptic acetylcholine by 300% in rodent models.

Applications in Medicinal Chemistry

Neurodegenerative Disease Therapeutics

-

Alzheimer’s disease: Preclinical trials show 40% improvement in cognitive scores at 5 mg/kg/day.

-

Parkinson’s disease: Mitigates dopamine depletion in substantia nigra neurons (EC50 = 2.1 µM).

Agricultural Chemistry

-

Insecticidal activity: LC50 = 12 ppm against Aedes aegypti larvae, outperforming carbaryl (LC50 = 25 ppm).

| PAC Level | Concentration (mg/m³) |

|---|---|

| PAC-1 | 5.4 |

| PAC-2 | 60 |

| PAC-3 | 360 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume